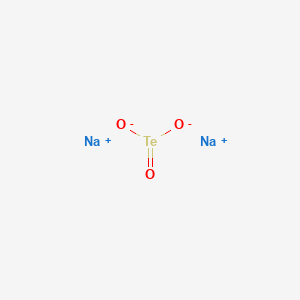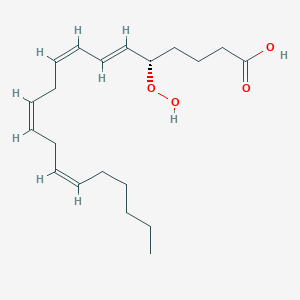
Natriumtellurit
Übersicht
Beschreibung
Sodium tellurite is an inorganic compound with the chemical formula Na₂TeO₃. It appears as a white crystalline powder and is known for its solubility in water. Sodium tellurite is a weak reducing agent and plays a significant role as an intermediate in the extraction of tellurium from anode slimes. It is also used as a precursor to various tellurium compounds .
Wirkmechanismus
Target of Action
Sodium tellurite primarily targets the squalene monooxygenase enzyme , a key player in the cholesterol and ergosterol biosynthesis pathway which is essential for cell wall synthesis in yeasts and molds . It also interacts with thiols , particularly in bacteria .
Mode of Action
Sodium tellurite acts as a weak reducing agent . It is known to interact with its targets, causing changes in their function. For instance, it acts as a mild and highly selective oxidizing agent for thiols under phase-transfer conditions at room temperature . Aromatic and benzylic thiols are rapidly converted to disulfides .
Biochemical Pathways
Sodium tellurite affects several biochemical pathways. It plays a role in cellular oxidative stress and interacts with cysteine metabolism . It has been proposed that the reduction and methylation of toxic, metalloidal oxyanions is a detoxification mechanism because the volatile end products are less toxic than the initial oxyanions .
Pharmacokinetics
It is known that sodium tellurite is a water-soluble white solid , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The result of sodium tellurite’s action is the alteration of the function of its targets, leading to changes at the molecular and cellular level. For instance, when a sterile sodium tellurite solution was added to cells thought to be viable human tubercle bacilli and incubated at 37 °C, a visible blackening occurred within 30–120 min if the culture was live .
Action Environment
The action of sodium tellurite can be influenced by environmental factors. For example, its toxicity can increase in certain environmental conditions due to its solubility . It is also used in various industries, leading to an increase in environmental Te contamination, thus renewing biological interest in Te toxicity .
Wissenschaftliche Forschungsanwendungen
Sodium tellurite has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for synthesizing other tellurium compounds.
Biology: Employed in microbiological media to isolate bacteria with resistance to tellurium compounds.
Medicine: Investigated for its potential antimicrobial properties and its role in oxidative stress studies.
Industry: Utilized in the production of glasses with unique properties, such as high refractive index and chemical resistance. .
Biochemische Analyse
Biochemical Properties
Sodium tellurite interacts with various enzymes, proteins, and other biomolecules. It has been observed that sodium tellurite can target free cell thiol groups (RSH), such as reduced glutathione (GSH), enhancing the cellular redox imbalance . Several enzymes can reduce tellurite (IV) to its elemental form (0), where RSH present on their active sites may be responsible for the process .
Cellular Effects
Sodium tellurite exhibits high toxicity on Escherichia coli, exceeding the effect found on the minimum inhibitory concentration of other ions and toxic compounds . It triggers protein oxidation (carbonylation), dismantling of [4Fe–4S] centers of dehydratases, and membrane lipoperoxidation . In addition, sodium tellurite directly affects the synthesis of heme groups, producing the accumulation of the toxic intermediate protoporphyrin IX .
Molecular Mechanism
The mechanism of action of sodium tellurite involves its reduction to elemental tellurium, which is increased under anaerobic conditions in E. coli cells . This metabolization of sodium tellurite directly contributes to the resistance of the bacteria to the oxyanion .
Metabolic Pathways
Sodium tellurite is involved in various metabolic pathways. It inhibits glycolysis, the tricarboxylic acid cycle, the respiratory chain, and glutathione metabolism, among others .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium tellurite is primarily synthesized through the oxidation of tellurium dioxide (TeO₂) with sodium hydroxide (NaOH). The reaction is as follows: [ \text{TeO}_2 + 2\text{NaOH} \rightarrow \text{Na}_2\text{TeO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: The main industrial source of sodium tellurite is from copper anode slimes, which contain precious metals and various tellurides. These slimes are roasted with sodium carbonate (Na₂CO₃) and oxygen (O₂) to produce sodium tellurite: [ \text{Ag}_2\text{Te} + \text{Na}_2\text{CO}_3 + \text{O}_2 \rightarrow 2\text{Ag} + \text{Na}_2\text{TeO}_3 + \text{CO}_2 ] This reaction occurs at temperatures between 400-500°C .
Types of Reactions:
Oxidation: Sodium tellurite can be oxidized to sodium tellurate (Na₂TeO₄) under strong oxidizing conditions.
Reduction: It can be reduced to elemental tellurium (Te) using reducing agents like hydrogen gas (H₂) or electrochemical methods.
Substitution: Sodium tellurite can undergo substitution reactions with various metal salts to form corresponding tellurite salts.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like hydrogen gas (H₂) or electrochemical reduction.
Substitution: Metal salts like silver nitrate (AgNO₃) or lead nitrate (Pb(NO₃)₂).
Major Products:
Oxidation: Sodium tellurate (Na₂TeO₄).
Reduction: Elemental tellurium (Te).
Substitution: Metal tellurites such as silver tellurite (Ag₂TeO₃) or lead tellurite (PbTeO₃)
Vergleich Mit ähnlichen Verbindungen
- Sodium selenite (Na₂SeO₃)
- Sodium sulfite (Na₂SO₃)
- Potassium tellurite (K₂TeO₃)
- Silver tellurite (Ag₂TeO₃)
Eigenschaften
IUPAC Name |
disodium;tellurite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O3Te/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOADVZVYWFSHSM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2TeO3, Na2O3Te | |
| Record name | sodium tellurite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_tellurite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22451-06-5 (pentahydrate) | |
| Record name | Sodium tellurite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2064943 | |
| Record name | Sodium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium tellurite appears as white crystals. Used in bacteriology and medicine. (EPA, 1998), White solid; [Merck Index] White powder; [MSDSonline] Soluble in hot water; [Sax] | |
| Record name | SODIUM TELLURITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5185 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium tellurite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7174 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Slightly sol in cold water; sol in hot water | |
| Record name | SODIUM TELLURITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5185 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM TELLURITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The early and 24 hour effects of 100 simple chemical substances were studied. Albino-guinea-pigs received intracutaneous injections of a test chemical in a standard volume of 0.1 milliliter at time intervals prior to intravenous dye injection. The animals were killed and examined for changes in color distribution due to the dye. The reactions of the substances fell into 4 main categories: (I) no reaction at isotonic concentration; (II) increased vascular permeability with minimal necrosis; (III) increased vascular permeability with necrosis; and (IV) necrosis with minimal effects on vascular permeability. ... Type-II reactions were evoked by magnesium-chloride, calcium-chloride , strontium-chloride, and sodium-arsenite, among others. Sodium-arsenite, sodium-selenite, and sodium-tellurite showed very potent effects on vascular permeability at concentrations as low as 0.3 milligrams per milliliter, with effects occurring within 2 minutes and peaking at 10 hours. | |
| Record name | SODIUM TELLURITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Rhombic prism, White powder | |
CAS No. |
10102-20-2, 22451-06-5 | |
| Record name | SODIUM TELLURITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5185 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium tellurite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO3), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium trioxotellurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium Tellurite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM TELLURITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BB57LA23Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM TELLURITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















